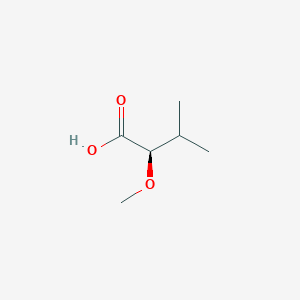

(R)-2-Methoxy-3-methylbutanoic acid

Description

(R)-2-Methoxy-3-methylbutanoic acid is a chiral carboxylic acid characterized by a methoxy group at the C2 position and a methyl branch at C2. Its stereochemistry (R-configuration) and functional group arrangement influence its physicochemical properties, including solubility, acidity, and reactivity. This compound is of interest in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediates, due to its ability to act as a building block for complex molecules .

For example, related esters like (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate () and (2R,3S)-3-hydroxy-2-methylbutanoic acid derivatives () are synthesized via stereoselective alkylation, hydrolysis, or protection/deprotection strategies. These routes typically employ reagents such as chiral auxiliaries (e.g., oxazolidinones) or enantioselective catalysts to achieve high enantiomeric purity .

Properties

IUPAC Name |

(2R)-2-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNWYNSIQHMCOB-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of (R)-2-Hydroxy-3-methylbutanoic Acid

A two-step process converts (R)-2-hydroxy-3-methylbutanoic acid to the target compound:

-

Protection of the hydroxyl group : Treatment with methyl chloroformate in the presence of sodium carbonate yields the methoxy derivative.

-

Acid workup : Acidification with HCl precipitates the product.

Reaction Conditions :

-

Step 1 : NaOH (1 M), methyl chloroformate (1.1 eq), 0°C to room temperature, 3.25 hours.

-

Step 2 : Extraction with CH₂Cl₂, drying with MgSO₄, and vacuum concentration.

This method’s efficiency depends on strict temperature control to prevent racemization.

Asymmetric Catalysis for Stereochemical Control

Enantioselective synthesis avoids reliance on chiral precursors by employing catalysts.

Transition Metal-Catalyzed Methoxylation

Palladium complexes with chiral ligands (e.g., BINAP) facilitate asymmetric methoxylation of 3-methylbutenoic acid derivatives. Key parameters:

Organocatalytic Approaches

Proline-derived catalysts enable α-methoxylation of β-keto esters, followed by reduction and oxidation:

-

Methoxylation : Using (S)-proline (10 mol%), N-fluorobenzenedisulfonimide (NFSI), and methanol.

-

Hydrogenation : Pd/C-mediated reduction of the keto group.

Limitations : Multi-step sequence reduces overall yield (~45%) but achieves >90% ee.

Resolution of Racemic Mixtures

Kinetic Resolution via Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer of racemic methyl 2-methoxy-3-methylbutanoate:

Diastereomeric Salt Formation

Reacting racemic acid with chiral amines (e.g., (1R,2S)-ephedrine) forms diastereomeric salts. Differential solubility allows separation:

Alternative Synthetic Routes

Grignard Addition to α-Methoxy Ketones

A three-step sequence from methyl glycolate:

-

Grignard Reaction : Addition of isopropylmagnesium bromide to methyl α-methoxyacetate.

-

Oxidation : TEMPO/NaClO₂ system converts alcohol to acid.

Yield : 58%, 89% ee.

Mitsunobu Reaction for Ether Formation

(S)-2-Hydroxy-3-methylbutanoic acid undergoes Mitsunobu reaction with methanol:

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Chiral Pool (L-valine) | L-valine | Methyl chloroformate | 86 | 99 | High |

| Pd-Catalyzed | 3-Methylbutenoate | Pd(OAc)₂/(R)-BINAP | 72 | 72 | Moderate |

| Enzymatic Resolution | Racemic ester | Candida antarctica lipase | 65 | 98 | Low |

| Mitsunobu Reaction | (S)-2-Hydroxy acid | DIAD, PPh₃ | 73 | 99 | Moderate |

Key Findings :

-

The chiral pool method offers the highest yield and enantiopurity but requires expensive L-valine.

-

Enzymatic resolution is cost-effective for small-scale production but suffers from moderate yields.

-

Transition metal catalysis balances scalability and stereoselectivity but necessitates ligand optimization.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

-

Raw Material Costs : L-valine (~$200/kg) vs. racemic precursors (~$50/kg).

-

Catalyst Recycling : Pd catalysts require recovery systems to justify costs.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

(R)-2-Methoxy-3-methylbutanoic acid serves as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric nature allows it to participate in asymmetric synthesis, which is crucial for producing compounds with specific desired biological activities. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and metabolic pathways. It acts as a substrate for enzymes like sulfotransferases and UDP-glucuronosyltransferases, which are involved in the detoxification of xenobiotics. These interactions can lead to the formation of bioactive metabolites that may influence physiological processes.

Medicine

The therapeutic potential of (R)-2-Methoxy-3-methylbutanoic acid is being explored in drug synthesis and development. Its structural characteristics suggest possible anti-inflammatory effects , which could be beneficial for treating chronic inflammatory conditions. Additionally, research has identified this compound as a marker associated with metabolic disorders such as Type 2 Diabetes, highlighting its relevance in metabolic profiling studies.

Chemical Reactions

(R)-2-Methoxy-3-methylbutanoic acid can undergo several types of chemical reactions:

- Oxidation : Converts the compound into ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : Reduces the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution : The methoxy group can be replaced with other functional groups under suitable conditions.

These reactions underscore the compound's utility in generating various derivatives that may have distinct biological activities.

Type 2 Diabetes Research

A nested case-control study involving 220 patients with Type 2 Diabetes utilized high-performance liquid chromatography–mass spectrometry (HPLC-MS) for metabolic profiling. The study revealed significant associations between elevated levels of metabolites derived from (R)-2-Methoxy-3-methylbutanoic acid and an increased risk of developing Type 2 Diabetes. This finding suggests that monitoring levels of this compound could be valuable in understanding diabetes risk factors .

Research into the chiral nature of (R)-2-Methoxy-3-methylbutanoic acid has shown that its enantiomer can exhibit different biological activities. Understanding these differences is crucial for drug design, as enantiomer-specific effects can lead to varied therapeutic outcomes .

Mechanism of Action

The mechanism of action of ®-2-Methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its chiral nature allows it to interact selectively with biological molecules, influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2R)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid

This compound () shares the (R)-configuration and a methyl-substituted carboxylic acid backbone with the target molecule. However, its extended aromatic substituent (4-methoxy-3-(3-methoxypropoxy)benzyl group) introduces steric bulk and additional methoxy groups. Key differences:

- Acidity: The electron-donating methoxy groups on the aromatic ring reduce the acidity of the carboxylic acid compared to (R)-2-Methoxy-3-methylbutanoic acid.

- Solubility : Increased hydrophobicity due to the aromatic moiety limits aqueous solubility.

- Applications : Likely used in drug design (e.g., as a lipophilic pharmacophore) rather than in small-molecule catalysis .

(R)-(-)-2-Methoxy-2-phenylacetic Acid

This compound () features a methoxy group directly adjacent to the carboxylic acid on a phenyl-substituted carbon. Key contrasts:

- Steric Effects : The phenyl group creates greater steric hindrance around the carboxylic acid, reducing nucleophilic reactivity.

- Acidity: The α-methoxy group stabilizes the conjugate base, making it more acidic (pKa ~2.5–3.0) than (R)-2-Methoxy-3-methylbutanoic acid (estimated pKa ~4.0–4.5).

- Synthetic Utility : Widely used as a chiral derivatizing agent for NMR analysis .

(2R,3S)-3-Hydroxy-2-methylbutanoic Acid

A hydroxyl analog () replaces the methoxy group with a hydroxyl at C3. Critical distinctions:

- Hydrogen Bonding : The hydroxyl group enhances water solubility and participation in hydrogen-bonding networks.

- Acidity : The hydroxyl group increases acidity (pKa ~3.5–4.0) compared to the methoxy-substituted target compound.

- Biological Relevance : Found in natural products and β-lactam antibiotic precursors .

(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic Acid

This derivative () introduces Boc-protected amino and mercapto groups. Notable contrasts:

- Reactivity : The thiol (-SH) group enables disulfide bond formation, useful in peptide synthesis.

- Stability : The Boc group enhances stability during synthetic steps but requires acidic deprotection.

- Toxicity: Classified as hazardous (H302, H319) due to thiol reactivity, unlike the non-hazardous target compound .

Data Table: Comparative Analysis

Key Research Findings

- Stereochemical Impact : The (R)-configuration in the target compound enhances enantioselectivity in asymmetric synthesis compared to racemic mixtures .

- Substituent Effects : Methoxy groups improve metabolic stability in drug candidates but reduce aqueous solubility compared to hydroxyl analogs .

- Safety Profile: Unlike thiol-containing derivatives, (R)-2-Methoxy-3-methylbutanoic acid lacks hazardous classifications, making it preferable for industrial applications .

Biological Activity

(R)-2-Methoxy-3-methylbutanoic acid is a compound of interest in various biological and medicinal research contexts due to its unique structural properties and potential interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

(R)-2-Methoxy-3-methylbutanoic acid is a chiral molecule, which means it exists in two enantiomeric forms. The (R) configuration is characterized by its specific spatial arrangement, influencing how it interacts with biological molecules. Its chemical formula is , and it is classified as a branched-chain carboxylic acid.

The biological activity of (R)-2-Methoxy-3-methylbutanoic acid primarily derives from its ability to act as a substrate for various enzymes. Upon interaction with these enzymes, it can undergo several transformations:

- Oxidation : Leads to the formation of ketones or aldehydes.

- Reduction : Produces alcohol derivatives.

- Substitution : Generates various substituted derivatives depending on the reagents used.

These reactions indicate that (R)-2-Methoxy-3-methylbutanoic acid may influence metabolic pathways and biochemical processes, potentially serving as a precursor in drug synthesis.

Enzyme Interactions

Research has shown that (R)-2-Methoxy-3-methylbutanoic acid interacts with specific enzymes involved in metabolic pathways. For instance:

- Sulfotransferases : These enzymes catalyze the sulfate conjugation of various compounds, enhancing their solubility and facilitating renal excretion. The interaction with sulfotransferases can lead to the formation of bioactive metabolites .

- UDP-glucuronosyltransferases : Involved in the conjugation and elimination of xenobiotics, this enzyme family plays a crucial role in detoxifying compounds .

Therapeutic Potential

Studies are ongoing to explore the therapeutic applications of (R)-2-Methoxy-3-methylbutanoic acid. Its potential roles include:

- Anti-inflammatory Effects : Some research suggests that compounds structurally related to (R)-2-Methoxy-3-methylbutanoic acid exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

- Metabolic Profiling : In metabolic studies, (R)-2-Methoxy-3-methylbutanoic acid has been identified as a marker associated with metabolic disorders such as Type 2 Diabetes (T2D). Elevated levels of certain metabolites, including those derived from this compound, correlate with an increased risk of T2D .

Case Studies

-

Type 2 Diabetes Research :

A nested case-control study involving 220 T2D patients highlighted abnormal levels of several metabolites, including those linked to (R)-2-Methoxy-3-methylbutanoic acid. The study utilized high-performance liquid chromatography–mass spectrometry (HPLC-MS) for metabolic profiling, revealing significant associations between these metabolites and T2D risk . -

Chirality and Biological Activity :

Investigations into the chiral nature of (R)-2-Methoxy-3-methylbutanoic acid have shown that its enantiomer can exhibit different biological activities. This chirality is essential for understanding its interactions at the molecular level, particularly in drug design where enantiomer-specific effects can lead to varied therapeutic outcomes .

Data Summary

| Property/Feature | Description |

|---|---|

| Chemical Formula | |

| Enzyme Interactions | Sulfotransferases, UDP-glucuronosyltransferases |

| Potential Applications | Anti-inflammatory agents, metabolic disorder markers |

| Research Techniques | HPLC-MS for metabolite profiling |

Q & A

Basic: What are common synthetic routes for (R)-2-Methoxy-3-methylbutanoic acid, and how are reaction conditions optimized?

Methodological Answer:

A widely used approach involves chiral resolution or asymmetric synthesis . For example:

- Esterification-Hydrolysis Route : Start with a chiral precursor (e.g., methyl (2S,3S)-3-hydroxy-2-methylbutanoate) and introduce methoxy groups via nucleophilic substitution. Hydrolysis under acidic conditions (e.g., HCl in dioxane) yields the carboxylic acid .

- Optimization : Adjust reaction time, temperature, and stoichiometry to minimize racemization. Monitor enantiomeric purity via chiral HPLC or polarimetry. Use low-temperature conditions during acid-sensitive steps to preserve stereochemistry .

Basic: How can the enantiomeric purity of (R)-2-Methoxy-3-methylbutanoic acid be determined?

Methodological Answer:

- Chiral HPLC : Utilize chiral stationary phases (e.g., cellulose-based columns) with UV detection. Compare retention times to (S)-enantiomer standards .

- NMR with Chiral Shift Reagents : Add europium-based reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting in ¹H-NMR spectra .

- Polarimetry : Measure optical rotation ([α]ᴅ) and compare to literature values for enantiomeric excess (e.g., >97% purity as in commercial standards) .

Advanced: What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

Methodological Answer:

Discrepancies often arise from purity variations or analytical method differences . Mitigate via:

- Cross-Validation : Use multiple techniques (e.g., DSC for melting point, Karl Fischer titration for moisture content) .

- Standardized Protocols : Follow IUPAC guidelines for solubility testing (e.g., shake-flask method in buffered solutions).

- Data Reconciliation : Compare batch-specific impurity profiles (via GC-MS or LC-MS) to identify confounding factors (e.g., residual solvents) .

Advanced: How can computational methods predict the reactivity of (R)-2-Methoxy-3-methylbutanoic acid in esterification reactions?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in esterification. Focus on steric effects from the 3-methyl group and electronic effects of the methoxy substituent .

- QSPR Models : Use databases like PubChem to correlate molecular descriptors (e.g., logP, HOMO/LUMO energies) with reaction rates .

- Machine Learning : Train models on existing kinetic data for similar branched carboxylic acids to forecast optimal catalysts (e.g., DMAP vs. DCC) .

Advanced: What analytical techniques characterize degradation products under varying storage conditions?

Methodological Answer:

- For Hydrolytic Degradation :

- For Oxidative Degradation :

Advanced: How to design experiments to assess stereochemical stability under different pH conditions?

Methodological Answer:

- pH-Dependent Racemization Studies :

- Mechanistic Probes : Add isotopically labeled water (D₂O or H₂¹⁸O) to track proton exchange at the chiral center via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.